Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

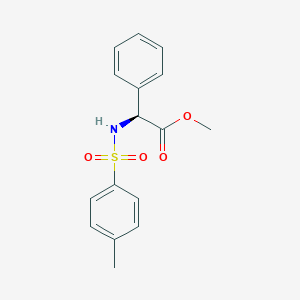

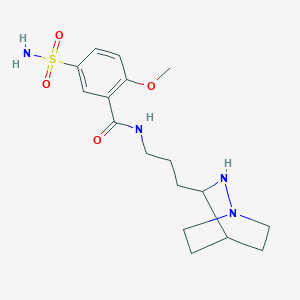

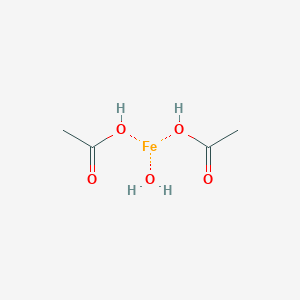

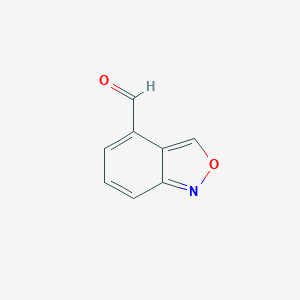

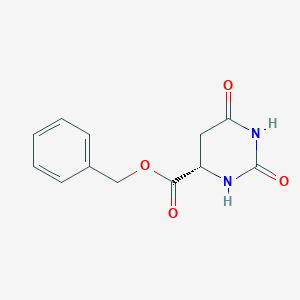

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a chemical compound with the molecular formula C16H17NO4S . Its IUPAC name is methyl (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate .

Synthesis Analysis

The synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate involves the reduction of the C=N bond mediated by cobalt complexes . This process is facilitated by the electron-withdrawing substituents on the substrate. The catalytic hydrogenation of methyl N-p-toluenesulfonyl-1-imino-1-phenylacetate in the presence of quininium salt results in the corresponding N-tosyl amino ester in good yields .Molecular Structure Analysis

The molecule consists of 39 atoms in total, including 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . The molecular structure can be represented by the SMILES notation: CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate include its molecular weight, which can be determined by the sum of the atomic weights of each constituent element . More detailed properties such as melting point, boiling point, and density can be found on chemical databases .Safety And Hazards

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is intended for R&D use only. It is not recommended for medicinal, household, or other uses . For more detailed safety and hazard information, it is advisable to refer to its Material Safety Data Sheet (MSDS).

Relevant Papers The most relevant paper retrieved is titled “Cobalt-mediated Reduction of C=N Bond. Synthesis of Methyl N-p-Toluenesulfonyl-1-phenylglycinate Catalyzed by Bis (dioximato)cobalt–Quinine Complexes” published in Chemistry Letters . The paper discusses the synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate and could provide more detailed information on the topics discussed above.

Propriétés

IUPAC Name |

methyl (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYIDMOVZKCDIJ-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427661 |

Source

|

| Record name | Methyl (2S)-[(4-methylbenzene-1-sulfonyl)amino](phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate | |

CAS RN |

111047-54-2 |

Source

|

| Record name | Methyl (αS)-α-[[(4-methylphenyl)sulfonyl]amino]benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111047-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-[(4-methylbenzene-1-sulfonyl)amino](phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)